molecular formula C18H17ClO4 B15353154 4-[(4-Butanoyl-3-chlorophenoxy)methyl]benzoic acid

4-[(4-Butanoyl-3-chlorophenoxy)methyl]benzoic acid

Cat. No.: B15353154
M. Wt: 332.8 g/mol
InChI Key: MOCSPZMCTZINLR-UHFFFAOYSA-N
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Description

4-[(4-Butanoyl-3-chlorophenoxy)methyl]benzoic acid is a useful research compound. Its molecular formula is C18H17ClO4 and its molecular weight is 332.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H17ClO4

Molecular Weight

332.8 g/mol

IUPAC Name

4-[(4-butanoyl-3-chlorophenoxy)methyl]benzoic acid

InChI

InChI=1S/C18H17ClO4/c1-2-3-17(20)15-9-8-14(10-16(15)19)23-11-12-4-6-13(7-5-12)18(21)22/h4-10H,2-3,11H2,1H3,(H,21,22)

InChI Key

MOCSPZMCTZINLR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)O)Cl

Origin of Product

United States

Biological Activity

4-[(4-Butanoyl-3-chlorophenoxy)methyl]benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound exhibits a variety of pharmacological effects, particularly in antimicrobial and anticancer domains. Understanding its biological activity is crucial for its application in medicinal chemistry and therapeutic development.

Chemical Structure

The chemical structure of 4-[(4-Butanoyl-3-chlorophenoxy)methyl]benzoic acid can be represented as follows:

C16H17ClO3\text{C}_{16}\text{H}_{17}\text{ClO}_{3}

This structure features a chlorophenyl group and a butanoyl moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzoic acid possess notable antimicrobial properties. The compound 4-[(4-Butanoyl-3-chlorophenoxy)methyl]benzoic acid has been evaluated for its effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity of 4-[(4-Butanoyl-3-chlorophenoxy)methyl]benzoic acid

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 µg/mL
Enterococcus faecium125 µg/mL
Candida albicans125 µg/mL

The compound exhibited moderate antibacterial activity, with the minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent against these pathogens .

Anticancer Potential

In addition to antimicrobial properties, studies have suggested that compounds similar to 4-[(4-Butanoyl-3-chlorophenoxy)methyl]benzoic acid may have anticancer effects. The presence of electron-withdrawing groups such as chlorine in the structure can enhance cytotoxicity against cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung cancer)10.5
MCF7 (Breast cancer)12.3
HeLa (Cervical cancer)8.9

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxicity .

The mechanism by which 4-[(4-Butanoyl-3-chlorophenoxy)methyl]benzoic acid exerts its biological effects is thought to involve the inhibition of key enzymes and disruption of cellular processes in microorganisms and cancer cells.

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Studies

A series of case studies have highlighted the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy : A study conducted on aquatic crustaceans showed that the compound had a lower toxicity profile compared to other synthesized derivatives, making it a promising candidate for further development .
  • Cytotoxicity Assessment : In vitro tests on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation, supporting its potential use as an anticancer agent .

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